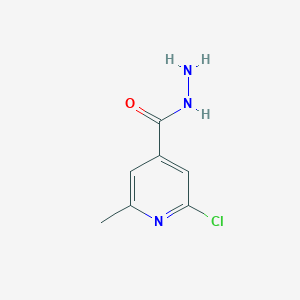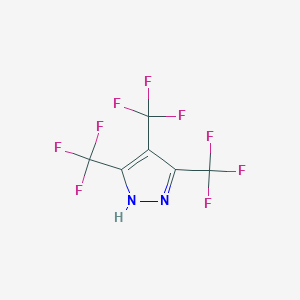
N-(2-Aminoethyl)butanamide
Descripción general
Descripción
N-(2-Aminoethyl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH2) attached to a butane chain, with an aminoethyl group (-CH2CH2NH2) attached to the nitrogen atom of the amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-(2-Aminoethyl)butanamide involves the reaction of butanoyl chloride with 2-aminoethanol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Reductive Amination: Another method involves the reductive amination of butanal with 2-aminoethanol in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Aminoethyl)butanamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(2-Aminoethyl)butanamide exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting catalytic activity. The aminoethyl group can form hydrogen bonds and electrostatic interactions with molecular targets, influencing biological pathways.
Comparación Con Compuestos Similares
N-(2-Aminoethyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-(2-Aminoethyl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.
N-(2-Aminoethyl)benzamide: Similar structure but with a benzamide group instead of a butanamide group.
Uniqueness: N-(2-Aminoethyl)butanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Its longer butane chain compared to acetamide or propionamide derivatives may result in different solubility, reactivity, and biological activity.
Propiedades
IUPAC Name |
N-(2-aminoethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-6(9)8-5-4-7/h2-5,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLRFGZJDXHNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513441 | |
| Record name | N-(2-Aminoethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53673-14-6 | |
| Record name | N-(2-Aminoethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)







![6-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3059473.png)

![3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B3059476.png)
